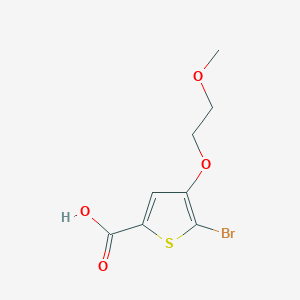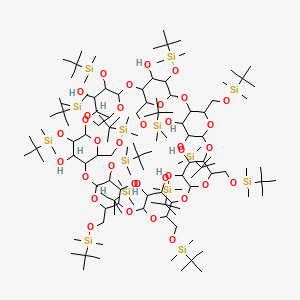
beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate: is a chemical compound that belongs to the class of thioglycosides. These compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the glycosidic bond. This particular compound is often used in biochemical research due to its ability to inhibit certain enzymes and its role in the synthesis of complex oligosaccharides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate typically involves the reaction of phenyl 1-thio-beta-D-galactopyranoside with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted thioglycosides with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate is used in the synthesis of complex oligosaccharides. It serves as a building block for the construction of larger carbohydrate molecules .
Biology: In biological research, this compound is used as a specific inhibitor of human galectins, which are proteins involved in cell-cell adhesion, cell-matrix interactions, and intracellular signaling .
Medicine: The compound has potential therapeutic applications due to its ability to inhibit galectins, which are implicated in various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, this compound is used in the production of glycosylated products and as a reagent in chemical synthesis .
Mecanismo De Acción
The mechanism of action of beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate involves its interaction with galectins. The compound binds to the carbohydrate recognition domain of galectins, thereby inhibiting their function. This inhibition affects various cellular processes, including cell adhesion, migration, and apoptosis .
Comparación Con Compuestos Similares
- Phenyl 1-thio-beta-D-galactopyranoside
- Phenyl 2,3,4,6-tetra-O-benzoyl-beta-D-galactopyranoside
- p-Aminophenyl 1-thio-beta-D-galactopyranoside
Uniqueness: Beta-D-Galactopyranoside, phenyl 1-thio-, tetrabenzoate is unique due to its tetrabenzoate groups, which enhance its stability and specificity as an inhibitor of galectins. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
Número CAS |
65615-60-3 |
|---|---|
Fórmula molecular |
C40H32O9S |
Peso molecular |
688.7 g/mol |
Nombre IUPAC |
(3,4,5-tribenzoyloxy-6-phenylsulfanyloxan-2-yl)methyl benzoate |
InChI |
InChI=1S/C40H32O9S/c41-36(27-16-6-1-7-17-27)45-26-32-33(47-37(42)28-18-8-2-9-19-28)34(48-38(43)29-20-10-3-11-21-29)35(49-39(44)30-22-12-4-13-23-30)40(46-32)50-31-24-14-5-15-25-31/h1-25,32-35,40H,26H2 |
Clave InChI |
LQHXMOXAHUOIQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)SC3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)












![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)
